(3'-Hydroxy-4'-methoxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone
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Overview
Description
(3’-Hydroxy-4’-methoxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is a complex organic compound that belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives. This compound is characterized by the presence of a biphenyl structure with hydroxy and methoxy substituents, as well as a pyrrolidine ring attached to a methanone group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Hydroxy-4’-methoxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of coupling agents such as 2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA). The reaction is carried out in N,N-dimethylformamide (DMF) at 40°C for several hours. The product is then purified using silica-gel column chromatography with an ethyl acetate-petroleum ether gradient solvent system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3’-Hydroxy-4’-methoxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3’-Hydroxy-4’-methoxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (3’-Hydroxy-4’-methoxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the pyrrolidine ring can enhance the compound’s binding affinity to certain receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: A closely related compound with similar structural features.
Pyrrolone and Pyrrolidinone Derivatives: These compounds share the pyrrolidine ring structure and exhibit various biological activities.
Uniqueness
(3’-Hydroxy-4’-methoxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is unique due to its specific combination of functional groups and structural features. The presence of both hydroxy and methoxy groups on the biphenyl structure, along with the pyrrolidine ring, provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H19NO3 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
[2-(3-hydroxy-4-methoxyphenyl)phenyl]-pyrrolidin-3-ylmethanone |
InChI |
InChI=1S/C18H19NO3/c1-22-17-7-6-12(10-16(17)20)14-4-2-3-5-15(14)18(21)13-8-9-19-11-13/h2-7,10,13,19-20H,8-9,11H2,1H3 |
InChI Key |
QQAADDKRIDPSEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2C(=O)C3CCNC3)O |
Origin of Product |
United States |
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